

Application Notes and Protocols: Nestorone in Hormonal Contraception Research

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Compound of Interest

Compound Name: Nestoron

Cat. No.: B1681719

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Nestorone**®, also known as segesterone acetate (ST-1435), is a potent, fourth-generation synthetic progestin belonging to the 19-norprogesterone class of steroids.[1][2][3][4] It is distinguished by its high selectivity and affinity for the progesterone receptor (PR), coupled with a lack of androgenic, estrogenic, or glucocorticoid activity in vivo.[5][6][7][8] A key characteristic of **Nestorone** is its oral inactivity, which necessitates parenteral administration via delivery systems like transdermal gels, vaginal rings, and subcutaneous implants.[1][7][8] This profile makes **Nestorone** a highly promising candidate for various applications in hormonal contraception for both women and men, as well as in hormone replacement therapy.[5][7]

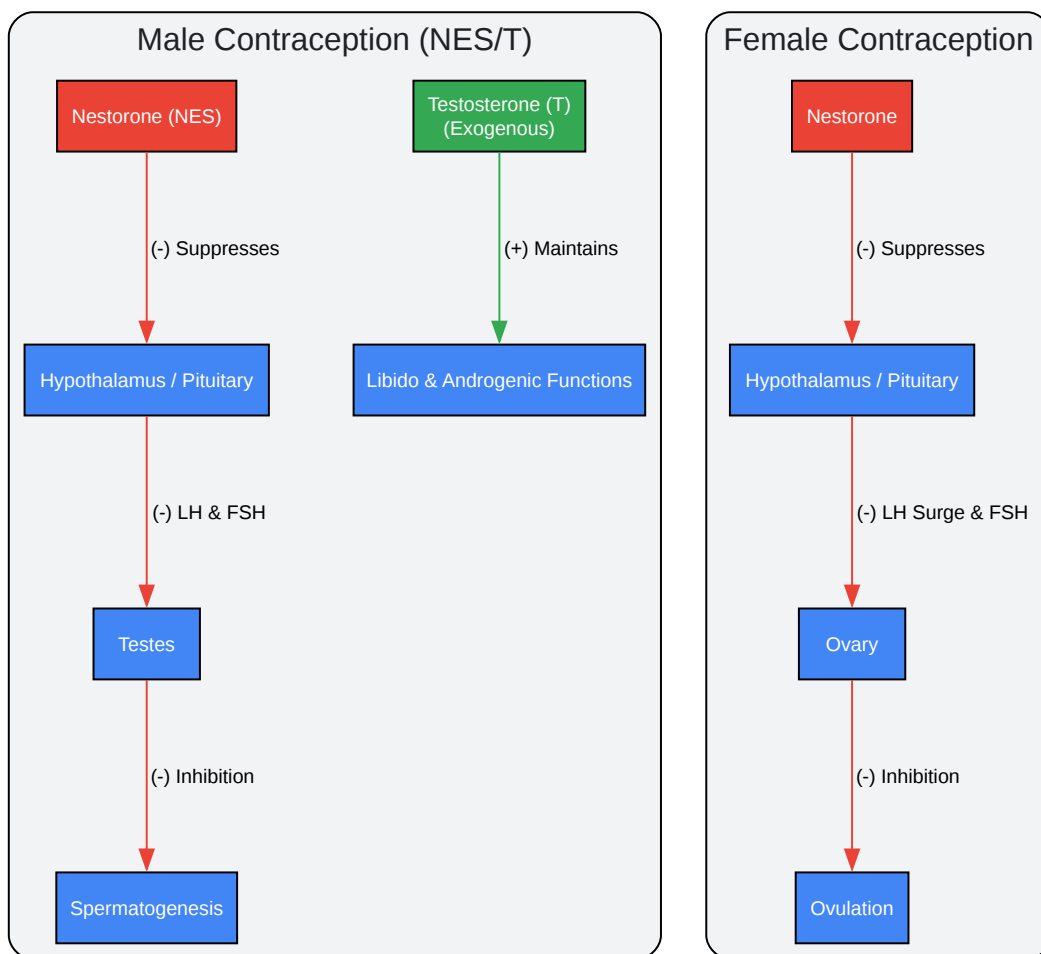
Mechanism of Action in Hormonal Contraception

Nestorone exerts its contraceptive effects by manipulating the hypothalamic-pituitary-gonadal (HPG) axis. The specific mechanism differs depending on the biological sex.

- In Female Contraception: The primary mechanism is the suppression of ovulation. By acting on the hypothalamus and pituitary gland, **Nestorone** inhibits the pre-ovulatory surge of Luteinizing Hormone (LH) and suppresses the secretion of Follicle-Stimulating Hormone (FSH).[3][9] This prevents follicular maturation and the subsequent release of an egg.[5][10]
- In Male Contraception: When used in combination with testosterone (NES/T), **Nestorone** potently suppresses the secretion of both LH and FSH.[6][9][11] This hormonal suppression

leads to a significant reduction in intratesticular testosterone and disrupts spermatogenesis, the process of sperm production.[6][11][12] The exogenous testosterone included in the formulation serves to maintain normal blood testosterone levels, thereby preserving libido, muscle mass, and other androgen-dependent functions that would otherwise be diminished by the suppression of endogenous testosterone production.[9][11]

Signaling Pathway of Nestorone in Hormonal Contraception

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Caption: Nestorone's mechanism on the HPG axis in males and females.

Data Presentation: Quantitative Summaries

The following tables summarize key quantitative data from preclinical and clinical research on **Nestorone**.

Table 1: Receptor Binding & In Vivo Activity Profile of **Nestorone**

Parameter	Nestorone Profile	Comparative Notes	Citations
Progesterone Receptor (PR) Binding	High Affinity	Higher affinity than progesterone and levonorgestrel.	[1][7][8]
Androgen Receptor (AR) Binding	Negligible	Binding affinity is 500- to 600-fold less than testosterone. Levonorgestrel shows significant AR binding.	[7][8][13]
Estrogen Receptor (ER) Binding	No Binding	---	[7][8]
Glucocorticoid Receptor (GR) Binding	Significant Binding	Despite binding, shows no glucocorticoid activity in vivo.	[7][13]
Sex Hormone Binding Globulin (SHBG) Binding	No Binding	Levonorgestrel and 3-keto-desogestrel show significant binding to SHBG.	[7]
In Vivo Progestational Potency	Very High	Over 100-fold more potent than progesterone when administered subcutaneously.	[1][7][8]
In Vivo Androgenic Activity	None	Does not stimulate growth of ventral prostate or levator ani muscle in castrated rats.	[7][8]

| In Vivo Estrogenic Activity | None | Shows no uterotrophic activity in ovariectomized rats. |[7] |

Table 2: Efficacy Data of **Nestorone**-Based Female Contraceptives

Formulation	Daily Dose	Primary Efficacy Endpoint	Result	Citations
Vaginal Ring (Annovera™)	150 µg Nestorone + 13 µg Ethinyl Estradiol	Pregnancy Rate (Pearl Index)	2.98 (approx. 3 unintended pregnancies per 100 women per year).	[14]
Vaginal Ring (Research)	75 - 100 µg Nestorone	Ovulation Suppression	Effective ovulation suppression with inhibition of follicular maturation.	[5][10]

| Transdermal Gel (Research) | 1.2 mg **Nestorone** | Antigonadotropic/Antioviulatory Activity | High degree of activity demonstrated in 80% of women. |[10] |

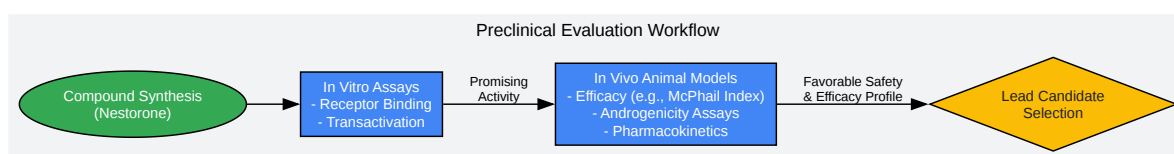
Table 3: Efficacy of **Nestorone**/Testosterone (NES/T) Transdermal Gel for Male Contraception

Treatment Group (Daily Dose)	Primary Endpoint	Suppression Rate (Sperm ≤ 1 million/mL)	Median Time to Suppression	Citations
10g T Gel + 8mg NES Gel	Sperm Suppression	89%	Not specified in these studies.	[6][15][16]
10g T Gel + 12mg NES Gel	Sperm Suppression	88%	Not specified in these studies.	[6][15][16]
10g T Gel + Placebo NES Gel	Sperm Suppression	23%	Not specified in these studies.	[6][15][16]

| 8mg NES + 74mg T Combined Gel | Sperm Suppression | 86% achieved suppression. | < 8 weeks. |[\[17\]](#)[\[18\]](#) |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel contraceptive agents like **Nestorone**.



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Caption: General workflow for the preclinical evaluation of **Nestorone**.

Protocol 1: In Vitro Receptor Transactivation Assay

Objective: To quantify the agonist activity of **Nestorone** and its metabolites at the human progesterone (PR) and androgen receptors (AR).

Principle: This assay uses mammalian cells (e.g., HEK-293T) co-transfected with a plasmid expressing the full-length steroid receptor and a reporter plasmid containing hormone response elements linked to a luciferase gene. Receptor activation by a ligand (like **Nestorone**) drives the expression of luciferase, which can be quantified by measuring light emission.

Materials:

- HEK-293T cells
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), charcoal-stripped for steroid-free conditions.
- Expression plasmids: pCMV-hPR-B, pCMV-hAR.

- Reporter plasmid: MMTV-LUC (Mouse Mammary Tumor Virus promoter with Luciferase).
- Transfection reagent (e.g., Lipofectamine).
- Test compounds: **Nestorone**, Progesterone (PR agonist control), Dihydrotestosterone (AR agonist control).
- Luciferase Assay System (e.g., Promega).
- Luminometer.

Methodology:

- Cell Culture: Plate HEK-293T cells in 24-well plates and grow to 70-80% confluency.
- Transfection: For each well, prepare a transfection mix containing the receptor plasmid (hPR or hAR) and the MMTV-LUC reporter plasmid. Add the transfection reagent according to the manufacturer's protocol and apply to the cells.
- Incubation: Incubate cells for 24 hours to allow for plasmid expression.
- Treatment: Replace the medium with steroid-free medium containing the test compounds (**Nestorone**) or controls at various concentrations. Include a vehicle-only control (e.g., 0.1% ethanol).
- Incubation: Incubate the treated cells for 16-24 hours.[\[19\]](#)
- Cell Lysis: Wash cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
- Luminometry: Transfer the cell lysate to a luminometer plate, add the luciferase substrate, and measure the relative light units (RLUs).
- Data Analysis: Normalize RLU values to a co-transfected control plasmid (e.g., β -galactosidase) or total protein concentration to account for transfection efficiency. Plot the dose-response curve and calculate EC50 values.

Protocol 2: Clinical Trial Workflow for Male Hormonal Contraception (NES/T Gel)

Objective: To evaluate the contraceptive efficacy, safety, and reversibility of a daily **Nestorone**/Testosterone (NES/T) transdermal gel in healthy men.

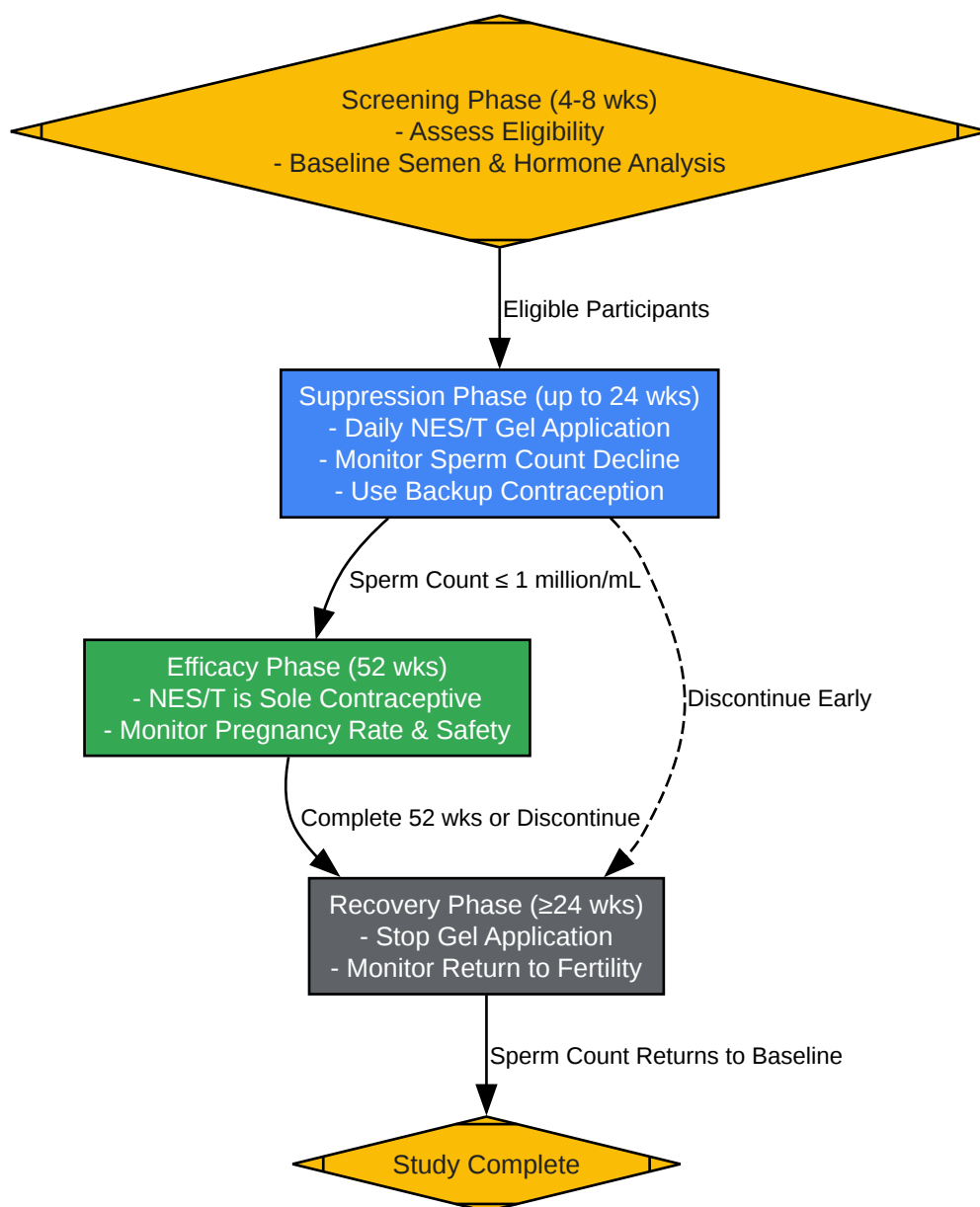
Principle: This protocol outlines a multi-phase clinical trial to establish the gel's ability to suppress sperm production to a level consistent with effective contraception, monitor for adverse events, and confirm the return of fertility after treatment cessation.

Study Design: A prospective, open-label, single-arm, multicenter study.[\[20\]](#)[\[21\]](#)

Phases:

- Screening Phase (4-8 weeks):
 - Assess eligibility of couples.
 - Male participants undergo a full medical history, physical examination, and baseline laboratory tests (blood counts, chemistry, hormone levels).[\[20\]](#)
 - At least two baseline semen analyses are performed to confirm normal spermatogenesis.[\[21\]](#)
- Suppression Phase (up to 20-24 weeks):
 - Male participants begin daily application of the NES/T gel on the shoulders and upper arms.[\[11\]](#)[\[20\]](#)
 - Semen analysis is performed at regular intervals (e.g., every 4 weeks) to monitor the decline in sperm concentration.[\[18\]](#)[\[20\]](#)
 - The primary endpoint for this phase is the reduction of sperm concentration to ≤ 1 million/mL.[\[6\]](#)[\[20\]](#)
 - Couples must use an alternative, reliable method of contraception during this phase.[\[6\]](#)
- Efficacy Phase (52 weeks):

- Once sperm concentration is confirmed to be ≤ 1 million/mL, the couple enters the efficacy phase.
- The NES/T gel becomes the sole method of contraception.
- The primary outcome is the pregnancy rate.[\[21\]](#)
- Ongoing monitoring for safety, side effects, and treatment adherence. Semen analysis continues periodically to ensure continued suppression.
- Recovery Phase (minimum 24 weeks):
 - After completing the efficacy phase or discontinuing treatment, participants are monitored for the return of spermatogenesis to baseline levels.
 - Semen analysis is performed regularly until sperm concentration returns to the normal range.



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Caption: Workflow for a Phase IIb male contraceptive clinical trial using NES/T gel.

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